5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group Additionally, it contains a benzofuran moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of bromine and chlorine substituents. The benzofuran moiety is then attached through a series of coupling reactions. Common reagents used in these steps include bromine, chlorine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Coupling Reactions: The benzofuran moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound .
Scientific Research Applications
5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-3-nitropyridine: Similar pyridine ring with bromine and chlorine substituents but with a nitro group instead of a carboxamide.
7-methoxy-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran moiety but different substituents on the pyridine ring.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide lies in its specific combination of substituents and the presence of both pyridine and benzofuran moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-9(21-17(22)12-7-11(18)8-20-16(12)19)14-6-10-4-3-5-13(23-2)15(10)24-14/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMTVUUSBVTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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